molecular formula C14H14N2O4S B2359537 2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide CAS No. 2097940-52-6

2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide

Cat. No. B2359537
CAS RN: 2097940-52-6
M. Wt: 306.34
InChI Key: ROSCILXMFNNERQ-XBXARRHUSA-N
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Description

“2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide” is a quinoline-4-carboxamide derivative . It has a molecular formula of C14H14N2O4S and a molecular weight of 306.34.


Synthesis Analysis

The synthesis of this compound involves a series of reactions. An efficient synthetic route was designed for rapid access to a variety of analogues. This involved the reaction of 5-fluoroisatin or 5-chloroisatin with malonic acid in refluxing acetic acid to provide an intermediate. A one-pot chlorination and amide formation was achieved by treating 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride in the presence of DMF followed by reaction of the intermediate acid chloride with 2-pyrrolidin-1-ylethanamine in THF at room temperature .


Molecular Structure Analysis

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of “2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide” contributes to its unique properties and potential applications.


Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized through various protocols including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound 2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide, as a quinoline derivative, is involved in various chemical synthesis processes. One study details the reaction of triethyl methanetricarboxylate with indoline, forming derivatives like the ethyl ester of 2-(indoline-1-carbonyl)malonic acid, which could potentially share structural similarities with the compound (Ukrainets et al., 2006).

Potential Anticancer Applications

Research has shown that similar quinoline derivatives have potential applications in cancer treatment. For instance, 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides, structurally related to the compound, have demonstrated significant anticancer activity, particularly in inhibiting histone deacetylase, a target in cancer therapy (Lee et al., 2016).

Enzyme Inhibition

The compound's framework is useful in synthesizing inhibitors for specific enzymes. For example, similar 8-substituted quinoline-2-carboxamides show inhibitory activity against carbonic anhydrase isoforms, suggesting a potential avenue for the development of novel enzyme inhibitors (Thacker et al., 2019).

Material Science and Catalysis

In the field of material science, quinoline-imidazole-monoamide ligands, which could be structurally similar, have been used to construct complexes with interesting electrochemical, photocatalytic, and magnetic properties. These properties make them potential candidates for various applications in material science and catalysis (Li et al., 2020).

Pharmacological Metabolism Studies

The compound also finds relevance in pharmacological studies, particularly in understanding drug metabolism. Similar compounds have been synthesized to study the metabolites of various pharmacologically active compounds, providing insights into drug metabolism and pharmacokinetics (Mizuno et al., 2006).

Pharmaceutical and Biomedical Imaging

Quinoline derivatives play a role in pharmaceutical research, particularly in the development of imaging agents. For example, quinoline-2-carboxamide derivatives have been labeled for potential use in visualizing peripheral benzodiazepine receptors in biomedical imaging (Matarrese et al., 2001).

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of “2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide” could involve further exploration of its potential applications in medicinal chemistry and drug discovery.

properties

IUPAC Name

N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-21(19,20)8-4-7-15-14(18)11-9-13(17)16-12-6-3-2-5-10(11)12/h2-6,8-9H,7H2,1H3,(H,15,18)(H,16,17)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSCILXMFNNERQ-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)C1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)C1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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